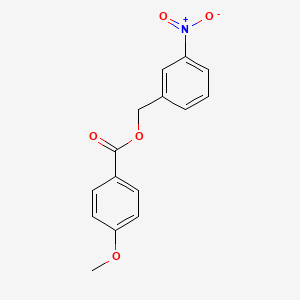
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as DMPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications of N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is in the development of new drugs. N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit potent antitumor activity and has been studied as a potential anticancer agent. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
Mechanism of Action
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its antitumor activity by inhibiting the proliferation of cancer cells. It does this by inducing apoptosis, a process of programmed cell death, in cancer cells. N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been found to inhibit the activity of enzymes that are involved in the growth and development of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to contribute to cancer development. N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, suggesting its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its simple and efficient synthesis method. It is also relatively stable and can be stored for extended periods without significant degradation. However, N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has some limitations for lab experiments, such as its low solubility in water, which can limit its use in some applications.
Future Directions
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has shown promising results in various scientific fields, and there are several future directions for its research. One potential direction is the development of new drugs based on N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's structure, which could have significant therapeutic potential. Another direction is the investigation of N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that has significant potential in various scientific fields. Its simple synthesis method, potent antitumor activity, and potential use in the treatment of various diseases make it an exciting area of research. Further studies are needed to fully understand N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's mechanism of action and potential applications.
Synthesis Methods
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenylmagnesium bromide with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-8-9-18(16(2)14-15)21-19(22)20(10-12-23-13-11-20)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYJRKEAJOTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-phenyloxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)
![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)


![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)

![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)




